(1-Cyclobutylpyrazol-4-yl)boronic acid is a boronic acid derivative containing a cyclobutyl group attached to the pyrazole ring. While its specific source and classification are unclear from the provided literature, it likely belongs to the class of heterocyclic boronic acids. These compounds are valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions [, , ]. Additionally, boronic acid derivatives find applications in medicinal chemistry, material science, and sensing technologies [, , , , , , , , ].
(1-Cyclobutylpyrazol-4-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclobutyl-substituted pyrazole. This compound is notable for its role in various chemical reactions, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for significant reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.
(1-Cyclobutylpyrazol-4-yl)boronic acid falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. These compounds are classified based on their substituents and structural features, influencing their reactivity and applications in synthetic chemistry.
The synthesis of (1-cyclobutylpyrazol-4-yl)boronic acid typically involves several methods, including:
The specific conditions for synthesizing (1-cyclobutylpyrazol-4-yl)boronic acid may vary depending on the starting materials and desired purity. Typical reaction conditions include controlled temperatures and inert atmospheres to prevent degradation or side reactions.
The molecular structure of (1-cyclobutylpyrazol-4-yl)boronic acid consists of a pyrazole ring with a cyclobutyl group at the 1-position and a boronic acid group at the 4-position. The general formula can be represented as follows:
Key structural data includes:
(1-Cyclobutylpyrazol-4-yl)boronic acid participates in various chemical reactions, including:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of catalysts. Optimizing these conditions is essential for maximizing yields and minimizing by-products.
The mechanism by which (1-cyclobutylpyrazol-4-yl)boronic acid functions primarily involves its ability to act as a Lewis acid due to the electron-deficient nature of the boron atom. This property allows it to coordinate with nucleophiles during chemical reactions.
In Suzuki coupling, for example, the mechanism involves:
This process underscores the versatility and importance of (1-cyclobutylpyrazol-4-yl)boronic acid in synthetic methodologies.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.
(1-Cyclobutylpyrazol-4-yl)boronic acid has several scientific uses:
The compound's unique properties make it a valuable tool in both academic research and industrial applications, particularly in developing novel compounds with therapeutic potential.
Boronic acids have evolved from synthetic intermediates to privileged pharmacophores due to their reversible covalent binding with biological nucleophiles. Their therapeutic impact is demonstrated by six FDA-approved drugs:
Table 1: Clinically Approved Boronic Acid-Containing Drugs
Drug Name | Target | Therapeutic Area | Year Approved |
---|---|---|---|
Bortezomib | 26S proteasome | Multiple myeloma | 2003 |
Ixazomib | 20S proteasome subunit | Multiple myeloma | 2015 |
Vaborbactam | Serine β-lactamases | Antibiotic resistance | 2017 |
Crisaborole | Phosphodiesterase-4 | Dermatitis | 2016 |
Mechanistically, boronic acids exhibit dual reactivity:
This multifaceted binding capability enables targeting of diverse enzyme classes, from hydrolases to lyases, positioning boronic acids as "molecular chameleons" in drug design.
Pyrazole-boronic acid conjugates merge the metallomimetic properties of boron with pyrazole's aromatic heterocyclic framework, yielding compounds with optimized drug-like properties. The 4-pyrazolylboronic acid motif exhibits:
Table 2: Molecular Properties of (1-Cyclobutylpyrazol-4-yl)boronic Acid
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₇H₁₁BN₂O₂ | MW 165.99 g/mol |
SMILES | OB(C1=CN(C2CCC2)N=C1)O | Cyclobutyl-N1, boronic acid-C4 |
Boron Coordination | Trigonal planar | Lewis acid reactivity |
Common Prodrug Form | Pinacol ester (CAS 1002309-48-9) | Enhanced stability, crystalline solid [3] |
LogP (Predicted) | ~1.8 | Balanced lipophilicity |
The pinacol ester derivative (1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) serves as a stable precursor for synthetic applications, with CAS 1002309-48-9 being commercially available [3]. This masked form prevents protodeboronation while retaining reactivity in metal-catalyzed couplings.
Cyclobutyl's incorporation into pharmacophores addresses two critical design challenges:1. Ring Strain & Electronic Effects:- High C-C-C angle strain (≈90°) versus ideal sp³ 109.5° creates torsional tension- Bond elongation (1.54–1.58 Å vs. 1.53 Å in cyclopentane) increases exposure of substituents- Enhanced σ-electron donation from C-C bonds elevates adjacent functional group reactivity
Biological Precedents:
In (1-cyclobutylpyrazol-4-yl)boronic acid, the cyclobutyl group acts as a steric vector, directing the boronic acid toward catalytic serine residues while minimizing off-target interactions. This spatial control is unattainable with bulkier cyclohexyl or more flexible butyl substituents, as evidenced by SAR studies where cyclobutyl outperformed cyclohexyl by >10-fold in enzyme inhibition [6].
Table 3: Synthesis Routes to (1-Cyclobutylpyrazol-4-yl)boronic Acid and Derivatives
Method | Key Reagents/Steps | Yield | Application Context |
---|---|---|---|
Miyaura Borylation | 4-Bromo-1-cyclobutylpyrazole, Bispinacolatodiboron, Pd catalyst | 60–75% | Direct boronic ester synthesis [3] |
Pinacol Ester Hydrolysis | 1-Cyclobutyl-4-(pinacolboranyl)pyrazole, Acidic methanol/H₂O | >90% | Boronic acid liberation [3] |
Suzuki Coupling (Downstream) | Pinacol ester + Aryl halides, Pd(PPh₃)₄, K₂CO₃ | 45–88% | Biaryl drug core synthesis [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7